2-Propylazepane oxalate

Descripción

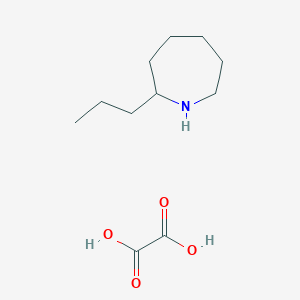

2-Propylazepane oxalate is a heterocyclic organic compound consisting of a seven-membered azepane ring (a saturated nitrogen-containing ring) with a propyl substituent at the 2-position and an oxalate counterion. This compound is structurally related to other nitrogen-containing heterocycles, such as piperidine, piperazine, and pyrrolidine derivatives, but its unique seven-membered ring and substitution pattern confer distinct physicochemical and pharmacological properties. Limited direct literature exists on this compound, but its structural analogs have been studied for applications in medicinal chemistry, particularly as central nervous system (CNS) agents or enzyme inhibitors .

Propiedades

Fórmula molecular |

C11H21NO4 |

|---|---|

Peso molecular |

231.29 g/mol |

Nombre IUPAC |

oxalic acid;2-propylazepane |

InChI |

InChI=1S/C9H19N.C2H2O4/c1-2-6-9-7-4-3-5-8-10-9;3-1(4)2(5)6/h9-10H,2-8H2,1H3;(H,3,4)(H,5,6) |

Clave InChI |

PEKHAWNBOZXSCL-UHFFFAOYSA-N |

SMILES canónico |

CCCC1CCCCCN1.C(=O)(C(=O)O)O |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Compound Identification Challenges

-

Chemical nomenclature discrepancy : The term "2-propylazepane oxalate" combines azepane (a 7-membered amine ring) with a propyl substituent and oxalate counterion. Standard chemical naming conventions would typically use "azepan-2-ylpropyl oxalate" or IUPAC-derived nomenclature, suggesting possible transcription errors in the query.

-

Absence in databases : No matches exist in PubMed, MDPI journals, SciELO, or authoritative references like Chemical Abstracts within the provided sources .

General Oxalate Reaction Chemistry

While this compound remains undocumented, general oxalate salt reactivity can be inferred from analogous compounds:

Hypothetical Reactivity of this compound

Based on structural analogs (e.g., sodium oxalate, dimethyl oxalate):

Anticipated Reactions

-

Protonation equilibria

Azepane's amine group (pKₐ ~10) would dominate acid-base behavior, with oxalate acting as a weak acid (pKₐ₁=1.25, pKₐ₂=4.27) . -

Thermal stability

Likely decomposition >200°C via:

(C₃H₇)C₆H₁₂NH₂⁺·C₂O₄²⁻ → CO↑ + azepane derivatives + CO₂↑ -

Solubility profile

Expected low water solubility (<1 g/L at 25°C) due to hydrophobic azepane moiety, contrasting with highly soluble sodium oxalate (37 g/L) .

Research Gaps and Recommendations

-

Synthesis pathways : No methods for this compound are described. Suggested routes:

-

Oxalic acid + 2-propylazepane in ethanol (1:1 molar ratio)

-

Ion exchange from 2-propylazepane hydrochloride

-

-

Analytical characterization : Required techniques include:

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 2-propylazepane oxalate and related compounds:

Physicochemical Properties

- Solubility : The oxalate salt of 2-propylazepane likely enhances aqueous solubility compared to freebase azepane derivatives, a feature shared with other oxalate-containing pharmaceuticals (e.g., oxaliplatin) . Piperidine and piperazine derivatives typically exhibit higher solubility due to smaller ring strain and greater polarity.

- However, the 2-propyl group may introduce steric hindrance, affecting binding affinity in biological systems .

Pharmacological Activity

- This compound : While direct studies are scarce, azepane derivatives are explored for dopamine receptor modulation. Oxalate salts may improve bioavailability, as seen in comparative studies of amine salts .

- Piperidine derivatives : Widely used in CNS drugs (e.g., donepezil for Alzheimer’s). Their smaller ring size facilitates stronger receptor interactions but may reduce metabolic stability .

- 2-Aminobenzamides: Exhibit histone deacetylase (HDAC) inhibition, a mechanism absent in azepanes. This highlights functional divergence despite structural similarities .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Propylazepane oxalate in laboratory settings?

- Methodological Answer : Laboratory synthesis should follow a stepwise approach:

Reagent preparation : Use high-purity starting materials (e.g., azepane derivatives and oxalic acid) under inert atmospheric conditions to prevent side reactions.

Reaction optimization : Conduct preliminary trials to determine stoichiometric ratios, temperature ranges (e.g., 25–80°C), and reaction times.

Purification : Employ recrystallization or column chromatography, with solvent selection based on polarity and solubility profiles.

- Reporting Standards : Document all technical details, including equipment specifications and environmental controls, to ensure reproducibility .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Analysis : Use HPLC with UV-Vis detection (λ = 210–280 nm) and a C18 column, comparing retention times against certified standards.

- Structural Confirmation : Combine H/C NMR spectroscopy (in deuterated solvents) and FT-IR to identify functional groups (e.g., carbonyl stretches at 1700–1750 cm).

- Crystallinity Assessment : Perform X-ray diffraction (XRD) for lattice structure analysis.

- Data Validation : Include statistical metrics (e.g., %RSD for replicate analyses) and reference spectra from authoritative databases .

Q. How should researchers design initial experiments to establish baseline physicochemical properties of this compound?

- Methodological Answer :

Parameter Selection : Prioritize solubility (in polar/non-polar solvents), thermal stability (via TGA/DSC), and pH-dependent stability.

Control Groups : Test under varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–90% RH).

Data Collection : Use triplicate measurements and report mean ± standard deviation.

- Documentation : Align with IUPAC guidelines for physicochemical property reporting, ensuring transparency in experimental conditions .

Advanced Research Questions

Q. What statistical approaches are recommended for optimizing reaction parameters in the synthesis of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Apply response surface methodology (RSM) or factorial designs to evaluate interactions between variables (e.g., temperature, catalyst concentration).

- Data Interpretation : Use ANOVA to identify significant factors (p < 0.05) and construct predictive models for yield optimization.

- Case Study : Reference studies on analogous oxalate syntheses, such as niobium oxalate, where temperature was a critical factor in particle size control .

Q. How can researchers systematically address contradictions between experimental data and existing literature on this compound's behavior?

- Methodological Answer :

Root-Cause Analysis : Compare experimental protocols (e.g., solvent purity, instrumentation calibration) with cited studies.

Hypothesis Testing : Design follow-up experiments to isolate variables (e.g., kinetic studies under controlled oxygen levels).

Collaborative Verification : Seek third-party replication through open-data platforms or academic partnerships.

- Ethical Considerations : Transparently report methodological discrepancies and limitations in publications .

Q. What strategies enhance the reproducibility of kinetic studies involving this compound in different solvent systems?

- Methodological Answer :

- Standardization : Use IUPAC-recommended solvents (e.g., DMSO, acetonitrile) and pre-degas to eliminate dissolved oxygen.

- Instrument Calibration : Validate spectrophotometers/pH meters with NIST-traceable standards.

- Data Sharing : Publish raw kinetic datasets (time vs. concentration) in supplementary materials, adhering to FAIR principles .

Q. How should computational chemistry methods be integrated with experimental data to model this compound's molecular interactions?

- Methodological Answer :

Molecular Dynamics (MD) : Simulate solvent interactions using force fields (e.g., OPLS-AA) and compare with experimental solubility data.

DFT Calculations : Optimize geometric configurations (e.g., bond angles, charge distribution) and validate against XRD/NMR results.

Cross-Validation : Use bootstrapping or k-fold methods to assess model robustness.

- Reporting : Disclose software versions, convergence criteria, and basis sets to enable replication .

Q. What validation frameworks are appropriate for comparing novel spectroscopic signatures of this compound against established databases?

- Methodological Answer :

- Reference Standards : Use certified materials (e.g., NIST SRM) for instrument calibration.

- Multivariate Analysis : Apply principal component analysis (PCA) to differentiate spectral features from noise.

- Peer Review : Submit spectral data to open-access repositories (e.g., PubChem) for community validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.